

Spectroscopic Profile of 9-Phenylcarbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-Phenylcarbazole**

Cat. No.: **B072232**

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **9-Phenylcarbazole** ($C_{18}H_{13}N$), a key molecule in materials science and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1.1. 1H NMR Data

The 1H NMR spectrum of **9-Phenylcarbazole** provides information on the chemical environment of its hydrogen atoms.

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not fully available in search results		

A free account is required to view the full spectrum on SpectraBase.[\[1\]](#)

1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum reveals the different carbon environments within the **9-Phenylcarbazole** molecule. The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl_3) with Tetramethylsilane (TMS) as the internal reference.[2]

Chemical Shift (δ) ppm	Assignment
Specific peak assignments not available in search results	

SpectraBase and ChemicalBook confirm the availability of ^{13}C NMR data for **9-Phenylcarbazole**.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **9-Phenylcarbazole** has been studied using various techniques, including KBr wafer, ATR-Neat, and vapor phase methods.[4]

Frequency (cm^{-1})	Vibrational Mode	Intensity
Specific peak data not fully available in search results		

A study by Keshari et al. provides the IR spectrum of a derivative, 9-phenyl-9H-carbazole-3-carbaldehyde, which can offer insights into the core structure's vibrations.[5] Another study focused on computational and experimental infrared spectra of N-substituted carbazoles, including **9-Phenylcarbazole**.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of **9-Phenylcarbazole** shows characteristic absorption peaks. In one study, absorption peaks were observed at 243 nm and 296 nm.[7] Another source indicates UV peaks at 248 nm and 301 nm for a related dimer.[8] The NIST WebBook also contains UV/Visible spectral data for this compound.[9][10]

λ_{max} (nm)	Solvent
243, 296	CH ₃ CN[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. NMR Spectroscopy Protocol

This protocol is a general guideline for obtaining ¹H and ¹³C NMR spectra of organic compounds like **9-Phenylcarbazole**.

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **9-Phenylcarbazole** sample for ¹H NMR, and 20-100 mg for ¹³C NMR.[11][12]
 - Select an appropriate deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃), which is common for nonpolar organic molecules.[11][13]
 - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11] Gentle vortexing or sonication can aid dissolution.[11]
 - If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube. This is crucial as suspended particles can distort the magnetic field and broaden spectral lines.
 - Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[11]
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.[12][13]
 - Cap the NMR tube securely to prevent solvent evaporation.[11]
- Data Acquisition:
 - Insert the prepared NMR tube into the spectrometer.

- The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[11]
- Shim the magnetic field to maximize homogeneity and improve spectral resolution.[11]
- Tune the probe to the appropriate nucleus (¹H or ¹³C).[11]
- Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin the experiment.[11]

2. IR Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for solid samples like **9-Phenylcarbazole**.[14]

- Sample Preparation:

- Dissolve a small amount (around 50 mg) of **9-Phenylcarbazole** in a few drops of a volatile solvent like methylene chloride or acetone.[14]
- Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
- Using a pipette, drop a small amount of the prepared solution onto the salt plate.[14]
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[14] If the resulting peaks are too intense, the film is too thick and should be remade with a more dilute solution.[14]

- Data Acquisition:

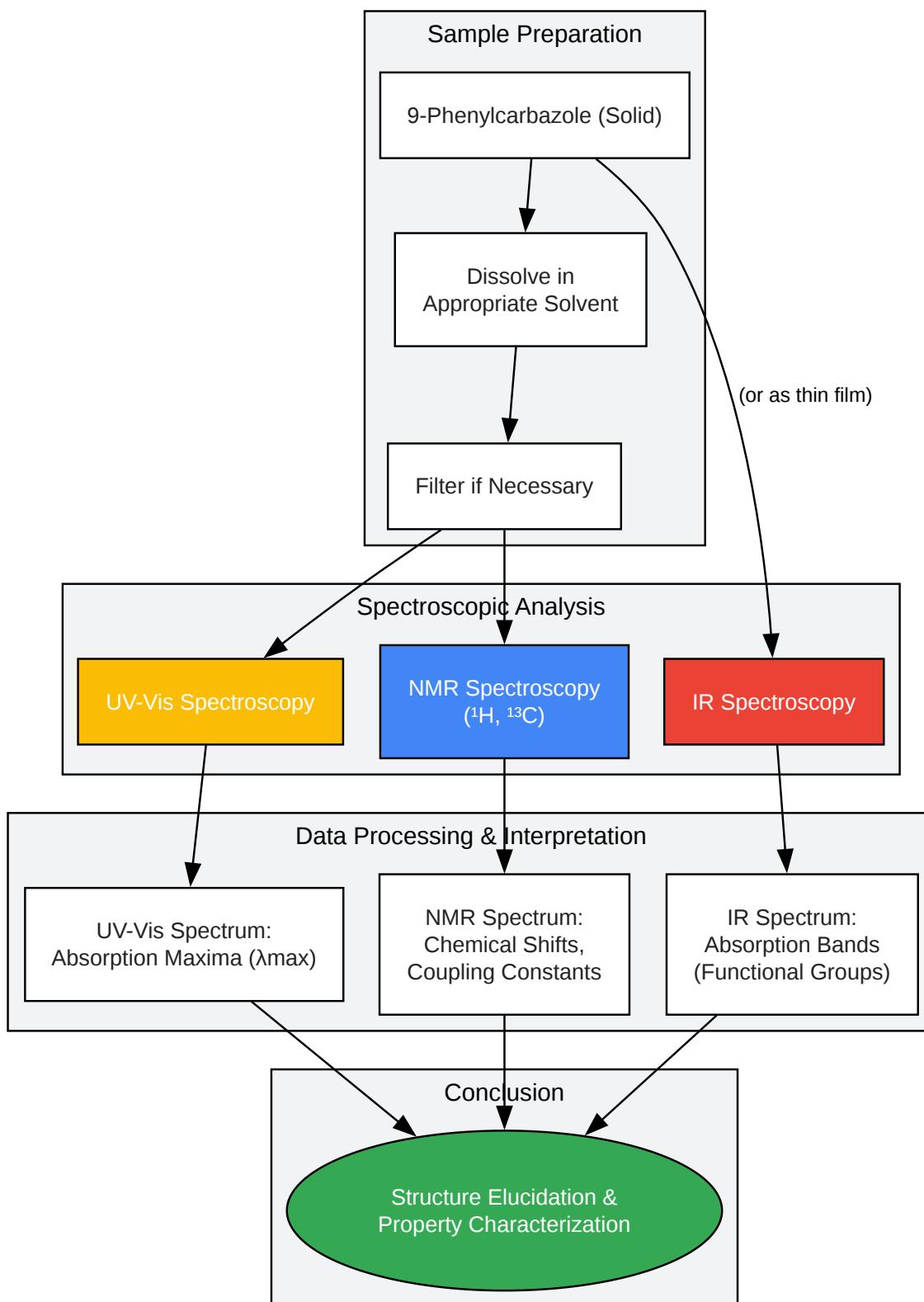
- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer. [14]
- Acquire the background spectrum (of the clean, empty beam path).
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3. UV-Vis Spectroscopy Protocol

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of a compound in solution.

- Sample Preparation:

- Prepare a stock solution of **9-Phenylcarbazole** by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).
- From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0). If the sample is too concentrated, the detector may not receive enough light.[15]
- Use a clean quartz cuvette, as glass absorbs in the UV region. Rinse the cuvette with the solvent being used for the measurement.[15]
- Fill a reference cuvette with the pure solvent (the "blank").[16]
- Fill a sample cuvette with the prepared dilute solution of **9-Phenylcarbazole**.


- Data Acquisition:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[17]
- Set the desired wavelength range for the scan (e.g., 200-800 nm).[17]
- Place the reference cuvette (blank) in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[16]
- Replace the reference cuvette with the sample cuvette.
- Run the scan to obtain the absorption spectrum of the sample. The software will plot absorbance as a function of wavelength.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic analysis for a compound like **9-Phenylcarbazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **9-Phenylcarbazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-PHENYLCARBAZOLE HYDROCHLORIDE(1150-62-5) ^{13}C NMR [m.chemicalbook.com]
- 4. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 10. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. ossila.com [ossila.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 9-Phenylcarbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072232#spectroscopic-data-of-9-phenylcarbazole-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com